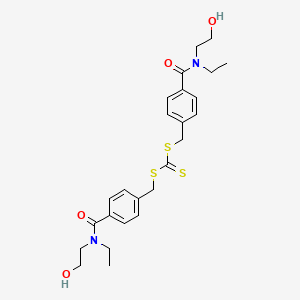
1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride is a fluorinated organic compound with the molecular formula C6F6O. This compound is characterized by its unique structure, which includes a cyclopentadiene ring substituted with five fluorine atoms and a carbonyl fluoride group. The presence of multiple fluorine atoms imparts distinct chemical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
The synthesis of 1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride typically involves the fluorination of cyclopentadiene derivatives. One common method is the reaction of cyclopentadiene with elemental fluorine under controlled conditions to introduce fluorine atoms at specific positions on the ring. The resulting pentafluorocyclopentadiene is then reacted with phosgene (carbonyl chloride) to form the carbonyl fluoride group. This synthetic route requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the cyclopentadiene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Addition Reactions: The compound can participate in Diels-Alder reactions with dienophiles, forming cycloaddition products.
Oxidation and Reduction: The carbonyl fluoride group can be reduced to form alcohols or oxidized to form carboxylic acids.
Common reagents used in these reactions include nucleophiles like sodium methoxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme interactions and protein-ligand binding, as fluorine atoms can act as probes in NMR spectroscopy.
Medicine: Research is ongoing into its potential use in drug development, particularly for designing molecules with improved metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride involves its interaction with molecular targets through its fluorinated cyclopentadiene ring and carbonyl fluoride group. The fluorine atoms can form strong hydrogen bonds and dipole interactions with biological molecules, influencing their activity. The carbonyl fluoride group can undergo hydrolysis to form reactive intermediates that interact with enzymes and other proteins, modulating their function .
Comparación Con Compuestos Similares
1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride can be compared with other fluorinated cyclopentadiene derivatives, such as:
1,2,3,4-Tetrafluorocyclopenta-2,4-diene-1-carbonyl fluoride: Lacks one fluorine atom, resulting in different reactivity and stability.
Hexafluorocyclopentadiene: Contains six fluorine atoms, making it more electron-deficient and reactive in certain chemical reactions.
1,2,3,4,5-Pentafluorocyclopentadiene: Similar structure but lacks the carbonyl fluoride group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its combination of a highly fluorinated ring and a reactive carbonyl fluoride group, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
74415-70-6 |
|---|---|
Fórmula molecular |
C6F6O |
Peso molecular |
202.05 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride |
InChI |
InChI=1S/C6F6O/c7-1-2(8)4(10)6(12,3(1)9)5(11)13 |
Clave InChI |
BSDHWGUZWZLJDB-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(C(=C1F)F)(C(=O)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


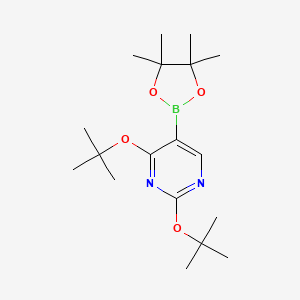
![4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13410226.png)
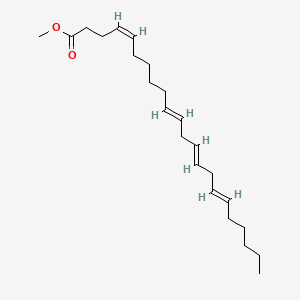
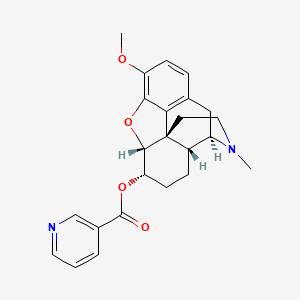
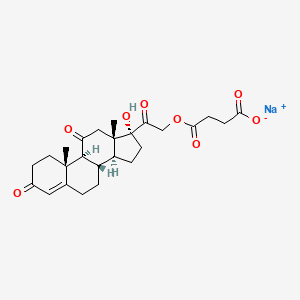
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)
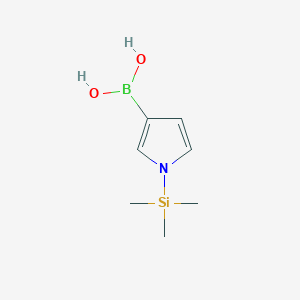

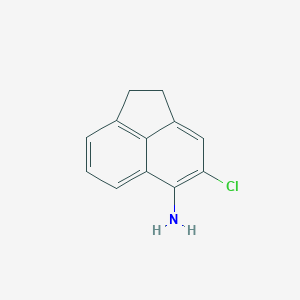
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)
